(2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 2A receptor (5-HT2AR) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the serotonergic system .
Mode of Action
The compound exerts its pharmacological action through the activation of the 5-HT2AR . The activation of this receptor leads to a series of intracellular events, including the recruitment of β-arrestin 2 .
Result of Action
The activation of the 5-HT2AR by this compound can lead to a variety of effects, including alterations in consciousness, sensory and somatic experiences, and potentially mystical and empathic feelings . The exact molecular and cellular effects depend on the specific context and environment in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its water solubility . It may spread in water systems, potentially affecting its distribution and action . .
Biological Activity
The compound (2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the CAS number 1430210-54-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C31H31FN4O3S
- Molecular Weight : 558.67 g/mol
- SMILES Notation : FC1=CC=C(C=C1)N2C(=NC=C2C(C3=CC=C(OC)C(OC)=C3)(C)C)SCCOC4=CC=C(C=C4)N5C=NC=C5
The compound features a phenyl ring substituted with methoxy groups and an imidazole moiety linked via a thioether group. This structural complexity may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this imidazole derivative exhibit significant antitumor properties. For example, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study : A study investigating the effects of triazole compounds on malignant pleural mesothelioma demonstrated that these compounds could inhibit ERK phosphorylation, leading to reduced tumor growth in xenograft models . Such findings suggest that this compound may share similar mechanisms of action.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Research indicates that imidazole derivatives can modulate inflammatory responses by interacting with G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammation .
Mechanism of Action :
- Inhibition of Pro-inflammatory Cytokines : Compounds targeting GPCRs can downregulate the expression of pro-inflammatory cytokines.
- Modulation of Immune Responses : By affecting calcium signaling pathways, these compounds can alter immune cell activation and migration.
In Vitro Studies
In vitro assays have demonstrated that similar compounds can effectively reduce cell viability in cancerous cells through:
- Induction of apoptosis.
- Cell cycle arrest at the G0/G1 phase.
In Vivo Studies
Animal model studies have shown promising results where administration of imidazole derivatives resulted in significant tumor size reduction and improved survival rates compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-9-5-7-14(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-3-4-8-15(13)20/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUUKOKMRDVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.